

# N-propylpropanamide CAS number and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-propylpropanamide*

Cat. No.: *B3051226*

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## An In-depth Technical Guide to **N-propylpropanamide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-propylpropanamide**, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and relevant safety information. The information is structured to be a practical resource for laboratory and research applications.

## Chemical Identity and Nomenclature

**N-propylpropanamide** is a secondary amide characterized by a propyl group attached to the nitrogen atom of a propanamide moiety.

- IUPAC Name: **N-propylpropanamide**<sup>[1]</sup>
- CAS Number: 3217-86-5<sup>[1][2]</sup>
- Synonyms: N-propylpropionamide, Propanamide, N-propyl-<sup>[1][2]</sup>

## Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for **N-propylpropanamide**, compiled from computed and experimental sources.

Table 1: General and Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO	PubChem[1]
Molecular Weight	115.17 g/mol	PubChem[1]
XLogP3	0.9	PubChem[1]
Hydrogen Bond Donors	1	PubChem[1]
Hydrogen Bond Acceptors	1	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Topological Polar Surface Area	29.1 Å <sup>2</sup>	PubChem[1]
Monoisotopic Mass	115.099714038 Da	PubChem[1]

Table 2: Spectroscopic Data Identifiers

Spectroscopic Data	Availability/Technique	Source
<sup>13</sup> C NMR	Data available	SpectraBase[1]
Mass Spectrometry	GC-MS	SpectraBase[1]
IR Spectra	Vapor Phase	SpectraBase[1]

Note: For detailed spectra, refer to the sources provided.

## Synthesis of N-propylpropanamide

**N-propylpropanamide** can be synthesized via the direct condensation of propanoic acid and n-propylamine. The following protocol is adapted from general methods for amide synthesis utilizing a titanium(IV) chloride mediator, which facilitates the reaction under relatively mild conditions.[3]

## Experimental Protocol: Synthesis via $\text{TiCl}_4$ -Mediated Amidation

### Materials and Reagents:

- Propanoic acid (1.0 mmol, 1.0 equiv.)
- n-Propylamine (1.0 mmol, 1.0 equiv.)
- Titanium(IV) chloride ( $\text{TiCl}_4$ ) (3.0 mmol, 3.0 equiv.)
- Anhydrous pyridine (10 mL)
- Anhydrous toluene
- 1 N Hydrochloric acid (HCl) solution
- Methylene chloride (DCM)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Screw-capped reaction vial
- Standard laboratory glassware and magnetic stirrer

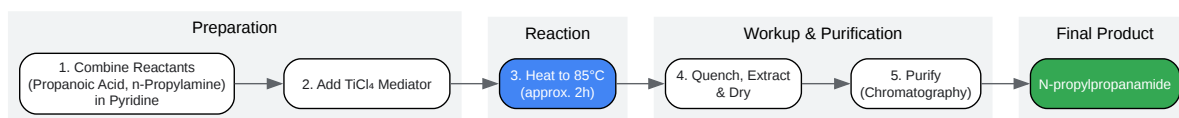
### Procedure:

- **Reaction Setup:** To a solution of propanoic acid (1.0 mmol) in anhydrous pyridine (10 mL) within a screw-capped vial, add n-propylamine (1.0 mmol).
- **Addition of Mediator:** Carefully add  $\text{TiCl}_4$  (3.0 mmol) to the reaction mixture. The vial should be tightly sealed immediately after addition.
- **Reaction Conditions:** Heat the reaction mixture to 85 °C with continuous magnetic stirring.
- **Monitoring:** Monitor the reaction progress by Thin-Layer Chromatography (TLC), using a chloroform/methanol (90:10 v/v) solvent system, until the propanoic acid is fully consumed (approximately 2 hours).<sup>[3]</sup>

- Workup - Solvent Removal: Cool the reaction mixture to room temperature. Remove the pyridine by co-evaporation with toluene under reduced pressure.
- Workup - Extraction: Treat the residue with a 1 N HCl solution (10 mL) and extract the aqueous phase with methylene chloride (3 x 10 mL).[3]
- Drying and Concentration: Combine the organic extracts, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure to yield the crude **N-propylpropanamide**.
- Purification: The crude product can be further purified by silica gel column chromatography or distillation if required.

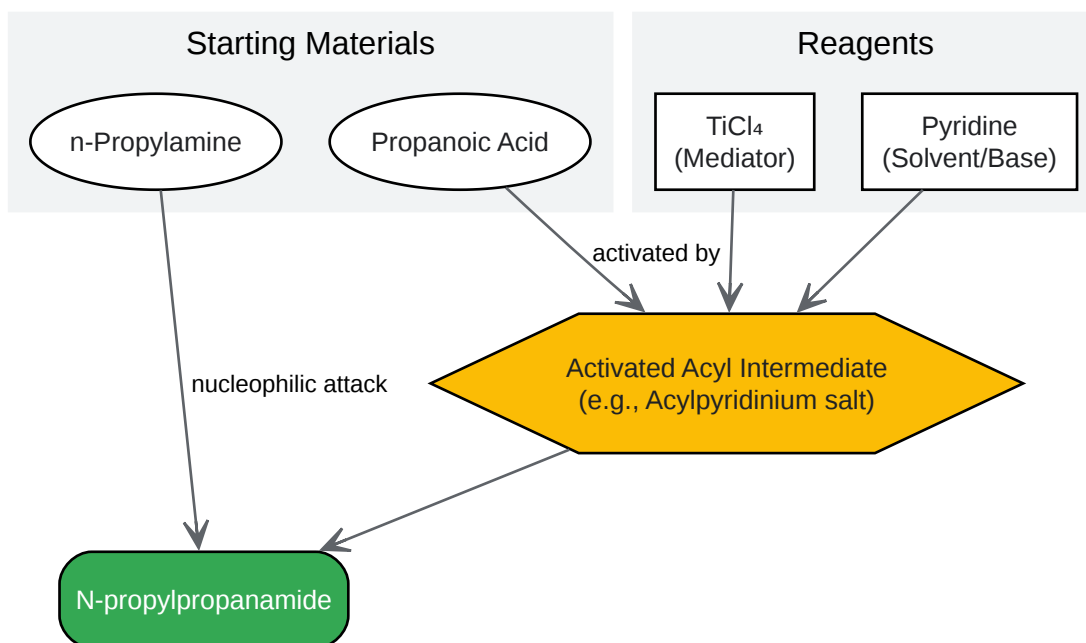
## Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the synthesis and the relationship between the key components of the reaction.



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Caption: Experimental workflow for the synthesis of **N-propylpropanamide**.



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Caption: Logical relationship of components in the amidation reaction.

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## References

- 1. N-Propylpropanamide | C<sub>6</sub>H<sub>13</sub>NO | CID 347476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Propylpropanamide|CAS 3217-86-5|RUO [benchchem.com]
- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl<sub>4</sub> - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-propylpropanamide CAS number and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3051226#n-propylpropanamide-cas-number-and-iupac-name]

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